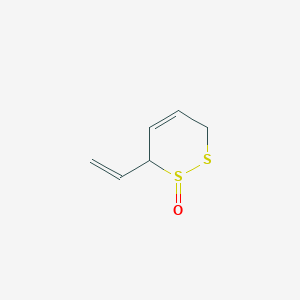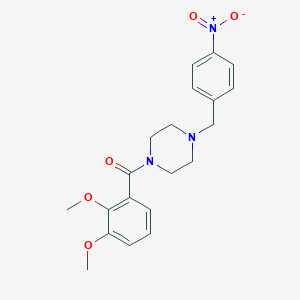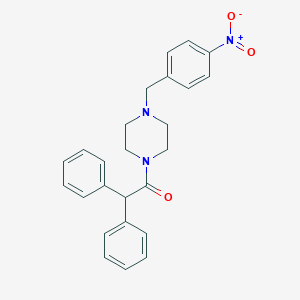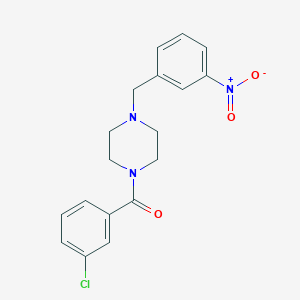![molecular formula C14H22O3 B229666 2-[4-(Benzyloxy)butyl]-1,3-propanediol](/img/structure/B229666.png)
2-[4-(Benzyloxy)butyl]-1,3-propanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Benzyloxy)butyl]-1,3-propanediol, also known as BnOPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BnOPD is a chiral molecule that belongs to the family of propanediols and is synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of 2-[4-(Benzyloxy)butyl]-1,3-propanediol is not fully understood, but it is believed to act through various pathways such as the inhibition of protein-protein interactions, modulation of the immune system, and activation of various signaling pathways. 2-[4-(Benzyloxy)butyl]-1,3-propanediol has been shown to inhibit the interaction between the transcription factor NF-κB and its co-activator, which is involved in the regulation of various genes related to inflammation and cancer.
Biochemical and Physiological Effects
2-[4-(Benzyloxy)butyl]-1,3-propanediol has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-[4-(Benzyloxy)butyl]-1,3-propanediol can inhibit the proliferation of various cancer cell lines and induce apoptosis. It has also been shown to inhibit the production of various pro-inflammatory cytokines such as TNF-α and IL-6.
In vivo studies have shown that 2-[4-(Benzyloxy)butyl]-1,3-propanediol can reduce the severity of various inflammatory diseases such as colitis and arthritis. It has also been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-(Benzyloxy)butyl]-1,3-propanediol has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in various experiments. It has also been shown to have excellent thermal stability and mechanical properties, making it a potential candidate for the development of new materials.
However, 2-[4-(Benzyloxy)butyl]-1,3-propanediol also has some limitations. It is a chiral molecule, which means that it exists in two enantiomeric forms. The synthesis and purification of the enantiomers can be challenging and time-consuming. Additionally, the mechanism of action of 2-[4-(Benzyloxy)butyl]-1,3-propanediol is not fully understood, which makes it difficult to optimize its use in various experiments.
Orientations Futures
There are several future directions for the study of 2-[4-(Benzyloxy)butyl]-1,3-propanediol. One potential direction is the development of new drugs based on the structure of 2-[4-(Benzyloxy)butyl]-1,3-propanediol. The anti-inflammatory and anti-cancer properties of 2-[4-(Benzyloxy)butyl]-1,3-propanediol make it a potential candidate for the development of new drugs for the treatment of various diseases.
Another future direction is the study of the mechanism of action of 2-[4-(Benzyloxy)butyl]-1,3-propanediol. Understanding the mechanism of action can help optimize its use in various experiments and potentially lead to the development of new drugs.
Finally, the study of 2-[4-(Benzyloxy)butyl]-1,3-propanediol as a building block for the synthesis of new materials and catalysts is also a promising direction. The excellent thermal stability and mechanical properties of 2-[4-(Benzyloxy)butyl]-1,3-propanediol make it a potential candidate for the development of new materials with unique properties.
Méthodes De Synthèse
2-[4-(Benzyloxy)butyl]-1,3-propanediol is synthesized through a multi-step process that involves the reaction of 4-(benzyloxy)butyl bromide with 1,3-propanediol in the presence of a base such as potassium carbonate. The reaction results in the formation of 2-[4-(Benzyloxy)butyl]-1,3-propanediol, which is then purified through various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
2-[4-(Benzyloxy)butyl]-1,3-propanediol has been extensively studied for its potential applications in various fields such as drug discovery, material science, and catalysis. In drug discovery, 2-[4-(Benzyloxy)butyl]-1,3-propanediol has been shown to have potent anti-inflammatory and anti-cancer properties. It has also been studied as a potential inhibitor of protein-protein interactions, which are involved in various diseases such as Alzheimer's and Parkinson's disease.
In material science, 2-[4-(Benzyloxy)butyl]-1,3-propanediol has been used as a building block for the synthesis of various polymers and materials. It has been shown to have excellent thermal stability and mechanical properties, making it a potential candidate for the development of new materials.
In catalysis, 2-[4-(Benzyloxy)butyl]-1,3-propanediol has been used as a ligand for various metal catalysts. It has been shown to enhance the catalytic activity and selectivity of the metal catalysts, making it a potential candidate for the development of new catalytic systems.
Propriétés
Formule moléculaire |
C14H22O3 |
|---|---|
Poids moléculaire |
238.32 g/mol |
Nom IUPAC |
2-(4-phenylmethoxybutyl)propane-1,3-diol |
InChI |
InChI=1S/C14H22O3/c15-10-14(11-16)8-4-5-9-17-12-13-6-2-1-3-7-13/h1-3,6-7,14-16H,4-5,8-12H2 |
Clé InChI |
NBPCBCYUQCIXBX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COCCCCC(CO)CO |
SMILES canonique |
C1=CC=C(C=C1)COCCCCC(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chloro-2-methylphenoxy)-N-[(E)-(5-methoxy-2-oxo-1-propylindol-3-ylidene)amino]acetamide](/img/structure/B229585.png)

![1-(4-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B229591.png)

![2-(4-chloro-2-methylphenoxy)-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]propanohydrazide](/img/structure/B229598.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine](/img/structure/B229602.png)
![(4-Nitrophenyl)[4-(propan-2-yl)piperazin-1-yl]methanone](/img/structure/B229603.png)


![1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine](/img/structure/B229607.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine](/img/structure/B229609.png)

![N-[1-[2-(5,7-dichloro-2-oxoindol-3-yl)hydrazinyl]-1-oxopropan-2-yl]benzamide](/img/structure/B229612.png)
![3-Benzyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229614.png)